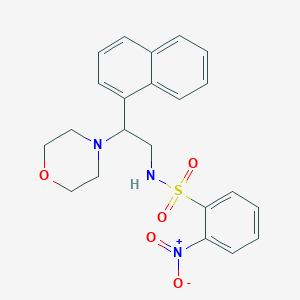![molecular formula C15H18BrN5 B2949173 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415518-49-7](/img/structure/B2949173.png)
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity and has been studied as a potential treatment for various types of cancer. Additionally, it has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has anti-tumor and anti-inflammatory effects. It has been found to inhibit the growth and proliferation of cancer cells and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway. This allows for targeted inhibition of this pathway and reduces the risk of off-target effects. However, one limitation is the potential toxicity of the compound, which must be carefully monitored in lab experiments.
Orientations Futures
Future research on 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline could focus on its potential applications in combination therapy with other anti-cancer drugs. Additionally, further studies could explore the potential of this compound as a treatment for other diseases such as autoimmune disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to improve its availability for scientific research.
Méthodes De Synthèse
The synthesis method for 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline involves the reaction of 4-bromopyrazole with ethyl 4-aminocrotonate in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the final product.
Propriétés
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5/c16-12-5-19-21(9-12)8-11-6-20(7-11)15-13-3-1-2-4-14(13)17-10-18-15/h5,9-11H,1-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRVWUWKYSSDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
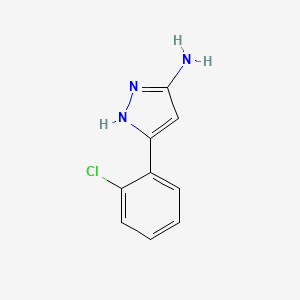
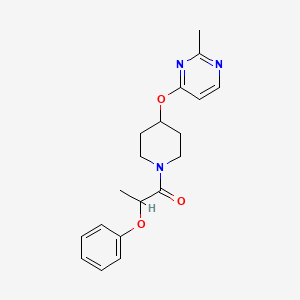
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2949095.png)
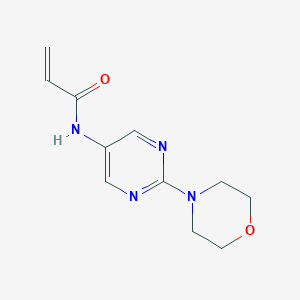
![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)

![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2949101.png)
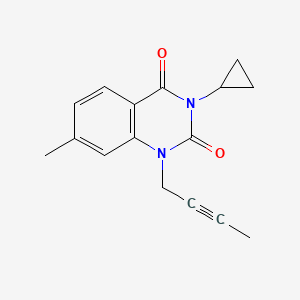
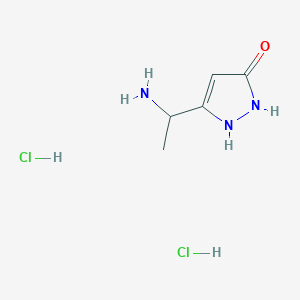
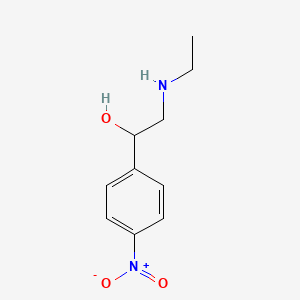
![N-(4-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2949111.png)
